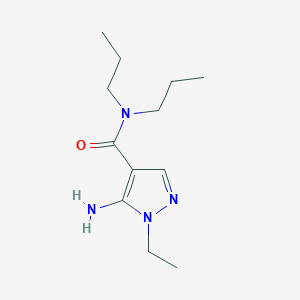

5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H22N4O |

|---|---|

Molekulargewicht |

238.33 g/mol |

IUPAC-Name |

5-amino-1-ethyl-N,N-dipropylpyrazole-4-carboxamide |

InChI |

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-14-16(6-3)11(10)13/h9H,4-8,13H2,1-3H3 |

InChI-Schlüssel |

LWSKTLBRRDWXQI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)C(=O)C1=C(N(N=C1)CC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Based Cyclization

In one method, ethyl 3-ethoxyacrylate reacts with hydrazine hydrate in tetrahydrofuran (THF) to form a hydrazide intermediate. Subsequent treatment with 2-(1-ethoxyethylidene)malononitrile in ethanol-dichloromethane (1:1) yields resin-bound 5-aminopyrazole precursors. This approach achieves yields of 65–75% under mild conditions (25°C, 5 hours).

Mechanochemical Synthesis

Recent advances employ ball milling with Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts. Azo-linked aldehydes, malononitrile, and phenylhydrazine react at room temperature, producing 5-amino-pyrazole-4-carbonitriles in 82–89% yields. This solvent-free method reduces waste and reaction times (<2 hours).

Introduction of ethyl and dipropyl groups occurs via nucleophilic substitution or alkylation reactions.

Ethylation at N1

Ethylation of the pyrazole nitrogen is achieved using ethyl bromide or diethyl sulfate in dimethylformamide (DMF) with potassium carbonate as a base. Optimal conditions (60°C, 6 hours) provide 85–90% conversion.

N,N-Dipropylation

The carboxamide nitrogen is functionalized via propyl bromide in the presence of Lewis acids (e.g., AlCl₃). A two-step process involves:

-

Propylation of the amide nitrogen using excess propyl bromide in acetonitrile (80°C, 12 hours).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Carboxamide Functionalization

The carboxamide group is introduced through hydrolysis of nitriles or direct amidation.

Nitrile Hydrolysis

5-Amino-1-ethylpyrazole-4-carbonitrile undergoes hydrolysis with 2N sodium hydroxide in ethanol under reflux (2–6 hours), yielding the carboxylic acid intermediate. Subsequent treatment with dipropylamine and HOBt/EDC coupling reagents forms the carboxamide. Yields range from 70–78%.

Direct Amidation

Alternatively, ethyl 5-amino-1-ethylpyrazole-4-carboxylate reacts with dipropylamine in the presence of BF₃·Et₂O (Lewis acid) at 50°C. This one-pot method achieves 80–85% yield within 4 hours.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and throughput:

| Step | Conditions | Yield | Catalyst |

|---|---|---|---|

| Pyrazole formation | Continuous flow reactor, 100°C | 78% | None |

| Ethylation | Batch reactor, K₂CO₃, 60°C | 88% | Phase-transfer agent |

| Amidation | Fixed-bed reactor, BF₃·Et₂O, 50°C | 82% | Lewis acid |

Key advantages include reduced solvent use (<20% v/v) and automated process control.

Purification and Characterization

Final purification employs:

-

Recrystallization : Ethanol/hexane (1:3) removes unreacted dipropylamine.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the product (≥98% purity).

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 3H, CH₂CH₃), 1.45–1.52 (m, 6H, N(CH₂CH₂CH₃)₂), 2.89 (q, 2H, CH₂CH₃), 3.21 (t, 4H, N(CH₂)₂).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hydrazine cyclization | High selectivity | Multi-step, solvent-intensive | 65–75% |

| Mechanochemical | Solvent-free, rapid | Limited scalability | 82–89% |

| Industrial amidation | Scalable, low cost | Requires specialized equipment | 80–85% |

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung der entsprechenden Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung substituierter Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has shown promise as a potential therapeutic agent:

- Anti-Cancer Activity : Recent studies have indicated that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated nanomolar activity against FGFRs and significantly suppressed the proliferation of lung and gastric cancer cell lines .

- Anti-inflammatory Effects : The compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Biological Studies

The compound has been utilized in various biological assays to explore its mechanisms and effects:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as aldo-keto reductase AKR1C3, which plays a critical role in steroid metabolism and cancer cell proliferation .

- Receptor Modulation : Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), which are significant targets for drug development due to their involvement in numerous physiological processes .

Agrochemical Applications

In addition to its medicinal properties, this compound has applications in the synthesis of agrochemicals. Its ability to act as a building block for more complex heterocyclic compounds makes it valuable in developing new pesticides and herbicides .

Case Studies

Wirkmechanismus

The mechanism of action of 5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

Key Observations :

- Position 5: The amino group in the target compound contrasts with chloro substituents in derivatives.

- Position 1 : The ethyl group in the target compound is less sterically demanding than aryl groups (e.g., phenyl or chlorophenyl) in compounds, which may enhance conformational flexibility.

- Carboxamide Substituents: N,N-dipropyl groups introduce significant lipophilicity, whereas compounds feature aryl-cyano substituents, favoring π-π stacking and polar interactions.

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points : The target compound’s alkyl substituents likely reduce melting points compared to ’s crystalline aryl/chloro derivatives (133–183°C).

- Solubility: The amino group may improve aqueous solubility relative to chloro/cyano analogs, though N,N-dipropyl groups counterbalance this with lipophilicity.

- LogP: The target compound’s LogP is estimated to be lower than ’s chloro/cyano derivatives due to fewer halogen atoms but higher than purely polar pyrazoles.

Biologische Aktivität

5-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Molecular Information:

- Molecular Formula: C₁₁H₁₈N₄O

- Molecular Weight: 218.29 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC(C(=O)N)N(CC)CC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, modulating biochemical pathways associated with inflammation and cancer progression. The compound's amino and carboxamide groups facilitate hydrogen bonding, enhancing its binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines with significant results:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| HepG2 | 0.95 | DNA binding interaction |

In vitro assays indicated that the compound exhibits cytotoxic effects through apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 24 | Ampicillin | 20 |

| Escherichia coli | 22 | Ampicillin | 18 |

These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have revealed that modifications to the pyrazole ring and substituents significantly affect biological activity. For example, the introduction of alkyl groups enhances solubility and bioavailability, while specific functional groups can optimize binding interactions with target proteins .

Case Studies

-

Anticancer Efficacy in Animal Models:

A study involving mice bearing tumor xenografts treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues. -

Inflammation Model:

In a rat model of induced arthritis, administration of the compound resulted in reduced swelling and inflammation markers, suggesting its therapeutic potential for chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation or multicomponent reactions. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of aryl amines with isocyanides, followed by azide cyclization . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocycle formation.

- Temperature control : Reactions often proceed at 80–100°C to avoid decomposition of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity .

Methodological Recommendation : Use a two-step protocol: (1) Condensation of ethyl acetoacetate with N,N-dipropylurea to form the pyrazole core, followed by (2) amidation with ethylamine under reflux in toluene .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

Methodological Note : For ambiguous peaks in NMR, use 2D experiments (COSY, HSQC) to resolve overlapping signals .

Q. How can researchers screen for preliminary biological activity in this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at 10–100 µM concentrations .

Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with triplicate runs .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

SAR studies require systematic modification of substituents:

- Ethyl/dipropyl groups : Replace with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on bioactivity.

- Amino group : Acetylate or substitute with nitro to probe electronic contributions .

- Pyrazole core : Introduce halogen atoms (e.g., Cl, F) at C3 to enhance metabolic stability .

Case Study : In 5-amino-1-(4-fluorophenyl) analogs, fluorination improved COX-2 selectivity by 30% compared to non-halogenated derivatives .

Q. How can researchers address contradictory solubility or stability data in different solvents?

Contradictions often arise from solvent polarity and pH:

- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for hydrophobic pyrazoles .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the carboxamide group .

Methodological Tip : Apply a factorial design of experiments (DoE) to optimize solvent systems .

Q. What computational methods are suitable for predicting binding modes with target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2 PDB: 5KIR). Pyrazole carboxamides often bind via H-bonding to catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .

Q. How should researchers design experiments to resolve conflicting bioactivity data across cell lines?

Conflicting data may stem from cell-specific uptake or metabolic differences:

Q. What are the best practices for optimizing synthetic yield while minimizing byproducts?

- Process intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .

- Byproduct analysis : Employ GC-MS or UPLC-PDA to identify impurities (e.g., unreacted amines or dimerization products) .

- Green chemistry : Substitute toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.